

# Application Note: A Validated RP-HPLC Method for the Quantification of Ronifibrate

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#### **Abstract**

This application note describes a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of **Ronifibrate**. While direct methods for **Ronifibrate** are not extensively published, this method is adapted from validated protocols for Fenofibrate, a structurally related compound. The chromatographic separation is achieved on a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic solvent. The method demonstrates good linearity, accuracy, and precision, making it suitable for routine quality control and analysis of **Ronifibrate** in research and pharmaceutical development settings. This document provides a comprehensive protocol, including system suitability, sample preparation, and method validation parameters.

### Introduction

Ronifibrate is a fibrate class lipid-lowering agent.[1][2] It is a combined ester of clofibric acid and niacin with 1,3-propanediol.[1] In the body, it is hydrolyzed to these active components, which are responsible for its therapeutic effects in treating hyperlipidemia. Accurate and reliable analytical methods are crucial for the quality control of Ronifibrate in bulk drug and pharmaceutical formulations. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds due to its high specificity, sensitivity, and accuracy.[3] This application note presents a detailed protocol for the quantification of



**Ronifibrate** using RP-HPLC, based on established methods for the related compound Fenofibrate.[4][5]

## **Experimental**

## **Instrumentation and Chromatographic Conditions**

A standard HPLC system equipped with a UV detector is suitable for this method. The following chromatographic conditions are recommended:

Parameter	Recommended Condition
HPLC System	Agilent 1260 Infinity II or equivalent
Column	C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase	Acetonitrile and Water (pH adjusted to 3.0 with phosphoric acid) in a ratio of 70:30 (v/v)[5]
Flow Rate	1.0 mL/min[4][5]
Injection Volume	20 μL[5]
Column Temperature	Ambient (approximately 25°C)
Detection Wavelength	286 nm[4]
Run Time	Approximately 10 minutes

### **Preparation of Solutions**

Mobile Phase Preparation: Prepare a mixture of acetonitrile and HPLC grade water in the ratio of 70:30 (v/v). Adjust the pH of the water to 3.0 with orthophosphoric acid before mixing.[5] Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.[5]

Standard Stock Solution (1000  $\mu$ g/mL): Accurately weigh 100 mg of **Ronifibrate** reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-500 µg/mL.[5]



Sample Preparation: For the analysis of a tablet dosage form, weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to 100 mg of **Ronifibrate** and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of mobile phase and sonicate for 15 minutes. Dilute to volume with the mobile phase and mix well. Filter the solution through a 0.45  $\mu$ m syringe filter, discarding the first few mL of the filtrate. Further dilute the filtrate with the mobile phase to achieve a final concentration within the calibration range.

#### **Method Validation**

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines, focusing on parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[5]

## **Specificity**

The specificity of the method is demonstrated by the absence of interference from excipients at the retention time of **Ronifibrate**. A chromatogram of a blank (mobile phase) and a placebo solution should show no significant peaks at the retention time of the analyte.

## Linearity

The linearity of the method is established by analyzing a series of standard solutions at different concentrations. The peak area response is plotted against the corresponding concentration, and the linearity is evaluated by the correlation coefficient (r²) of the regression line.

Parameter	Result
Linearity Range	1 - 500 μg/mL[5]
Correlation Coefficient (r²)	> 0.999[5]

## **Accuracy (Recovery)**

The accuracy of the method is determined by recovery studies, where a known amount of the standard drug is added to a pre-analyzed sample solution at three different concentration levels (e.g., 80%, 100%, and 120%).[5] The percentage recovery is then calculated.



Spiked Level	Mean Recovery (%)
80%	98.5 - 101.5
100%	98.0 - 102.0
120%	98.5 - 101.5

#### **Precision**

Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability is assessed by analyzing multiple injections of the same standard solution on the same day. Intermediate precision is determined by performing the analysis on different days or with different analysts or equipment. The relative standard deviation (% RSD) of the peak areas is calculated.

Precision Type	Acceptance Criteria (% RSD)
Repeatability (Intra-day)	≤ 2%
Intermediate Precision (Inter-day)	≤ 2%

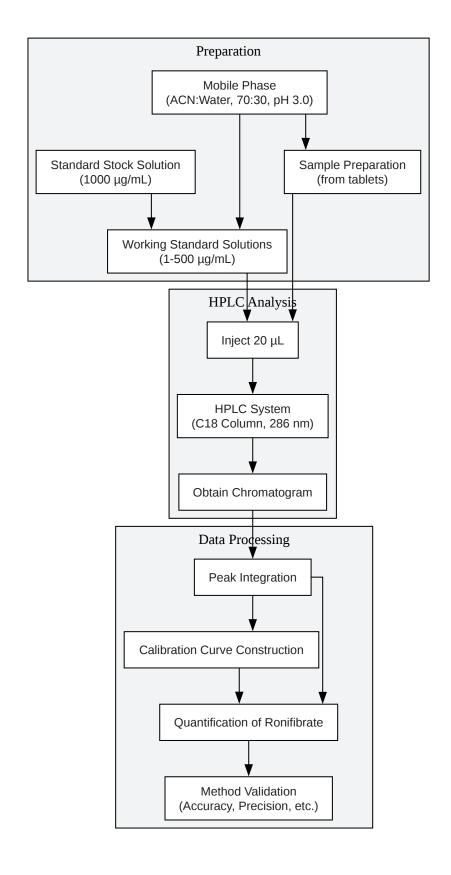
# Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.

Parameter	Result
LOD	0.228 μg/mL[5]
LOQ	0.764 μg/mL[5]

# **Experimental Workflow**





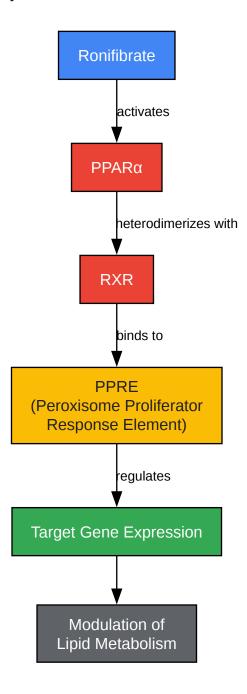
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Caption: Experimental workflow for the HPLC quantification of **Ronifibrate**.



## **Signaling Pathway (Illustrative)**

While **Ronifibrate** itself does not directly participate in a signaling pathway in the context of an analytical method, its therapeutic action involves the activation of Peroxisome Proliferator-Activated Receptor alpha (PPAR $\alpha$ ), a key regulator of lipid metabolism. The following diagram illustrates this biological pathway.



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Caption: Simplified signaling pathway of **Ronifibrate** via PPARα activation.



#### Conclusion

The described RP-HPLC method, adapted from validated procedures for the related compound Fenofibrate, provides a reliable and robust approach for the quantification of **Ronifibrate**. The method is simple, accurate, and precise, making it a valuable tool for quality control and research applications. The validation parameters presented confirm that the method is suitable for its intended purpose. Researchers and drug development professionals can use this application note as a starting point for the routine analysis of **Ronifibrate**, with the understanding that method validation specific to their product and matrix is essential.

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